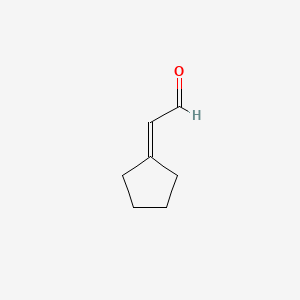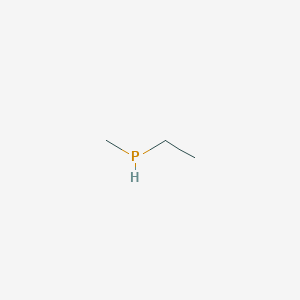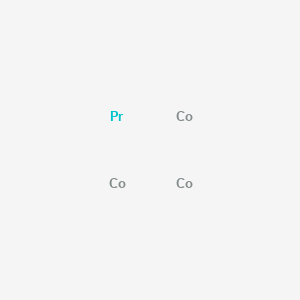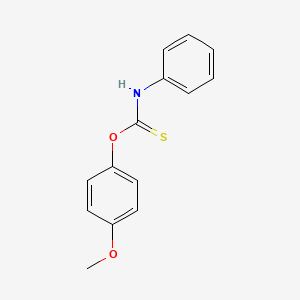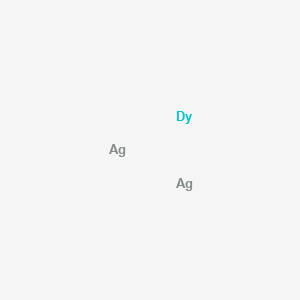
Dysprosium--silver (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–silver (1/2) is a compound formed by the combination of dysprosium and silver ions. Dysprosium is a rare-earth element with the atomic number 66, known for its metallic silver luster and high magnetic susceptibility . Silver, on the other hand, is a well-known precious metal with excellent conductivity and antimicrobial properties . The combination of these two elements results in a compound with unique optical, electronic, and magnetic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysprosium–silver (1/2) can be synthesized using various methods, including the sol-gel method and green synthesis. In the sol-gel method, rods of silver-dysprosium co-doped in silica xerogels are synthesized and characterized using ultraviolet-visible and near-infrared spectroscopy . The green synthesis method involves using plant extracts as reducing agents to stabilize the formed nanoparticles . This method is environmentally friendly and scalable, making it suitable for industrial production.
Industrial Production Methods: Industrial production of dysprosium–silver (1/2) often involves the reduction of dysprosium trifluoride using calcium metal, followed by the incorporation of silver ions . This process ensures the formation of a stable compound with the desired properties.
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium–silver (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. Dysprosium reacts slowly with cold water and rapidly with hot water, forming dysprosium hydroxide and hydrogen gas . Silver ions can undergo reduction reactions, forming silver nanoparticles.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of dysprosium–silver (1/2) include plant extracts for green synthesis, calcium metal for reduction, and various solvents for sol-gel processes .
Major Products Formed: The major products formed from the reactions of dysprosium–silver (1/2) include dysprosium hydroxide, silver nanoparticles, and various dysprosium-silver complexes .
Applications De Recherche Scientifique
Dysprosium–silver (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used in the synthesis of advanced materials with enhanced optical and electronic properties . In biology and medicine, dysprosium–silver (1/2) is explored for its antimicrobial properties and potential use in drug delivery systems . In industry, it is used in the production of high-performance magnets, lasers, and nuclear reactor control rods .
Mécanisme D'action
The mechanism of action of dysprosium–silver (1/2) involves the interaction of silver nanoparticles with microbial cells, leading to cell wall and membrane damage, penetration into the cell, and disruption of intracellular structures . Dysprosium ions contribute to the compound’s magnetic properties, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Dysprosium–silver (1/2) can be compared with other dysprosium and silver compounds, such as dysprosium oxide and silver chloride. Dysprosium oxide is used in ceramics and as a precursor for dysprosium metal, while silver chloride is known for its photoelectric properties . The unique combination of dysprosium and silver in dysprosium–silver (1/2) results in enhanced optical, electronic, and magnetic properties, making it a valuable compound for various applications.
List of Similar Compounds:- Dysprosium oxide (Dy₂O₃)
- Silver chloride (AgCl)
- Dysprosium chloride (DyCl₃)
Propriétés
Numéro CAS |
12271-29-3 |
|---|---|
Formule moléculaire |
Ag2Dy |
Poids moléculaire |
378.236 g/mol |
Nom IUPAC |
dysprosium;silver |
InChI |
InChI=1S/2Ag.Dy |
Clé InChI |
PQNMIMZMUMXZGR-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[Ag].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


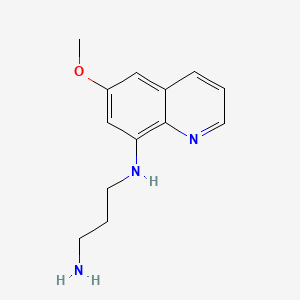
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
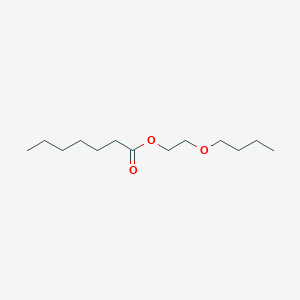
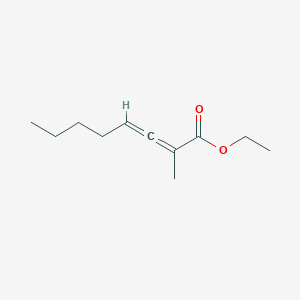
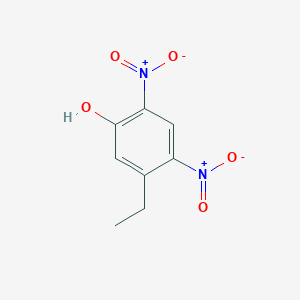
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
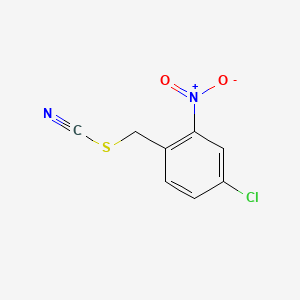
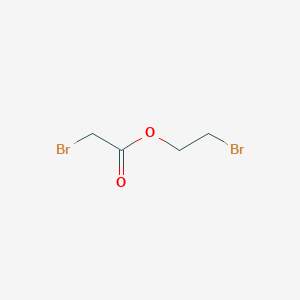
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
